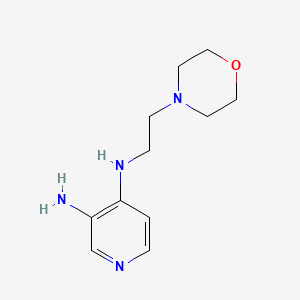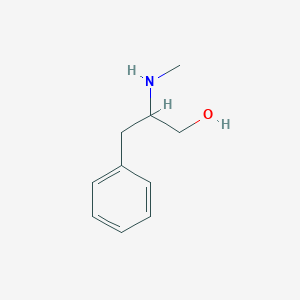
2-(Methylamino)-3-phenylpropan-1-ol
Vue d'ensemble
Description
2-(Methylamino)-3-phenylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Also known as Methamphetamine, this compound has been synthesized and studied for its potential use in treating various neurological disorders. In
Applications De Recherche Scientifique
Ligand Conformers and Biological Activity
The study by Efimenko et al. (2009) explores the impact of different conformers of 2-(Methylamino)-3-phenylpropan-1-ol on the biological activity and state in solutions of their complexes with Pd(II). They found that the biological activity of these complexes varies based on the ligand basicity and the hydrogen bonding system formed by the different conformers of the ligand in the cation-anion complexes (Efimenko et al., 2009).
Isotope Effects in Enzymatic Reactions
Abdel-Monem's research (1975) investigated the N-demethylation of tertiary amines, finding a kinetic primary isotope effect in the enzymatic N-demethylation reaction. This study provides insight into the reaction mechanisms involving tertiary amines like 2-(Methylamino)-3-phenylpropan-1-ol (Abdel-Monem, 1975).
Formation of Diastereoisomerically Pure Oxazaphospholes
Rippert et al. (2000) used 2-(Methylamino)-3-phenylpropan-1-ol as a chiral auxiliary in the preparation of diastereoisomerically pure oxazaphospholes. This demonstrated the compound's utility in controlling stereochemistry in organic synthesis (Rippert et al., 2000).
Chemoselective
Reactions and SynthesisThe study by Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a compound related to 2-(Methylamino)-3-phenylpropan-1-ol. They successfully synthesized hexahydro-4-pyrimidinones and oxazolidines, showcasing the compound's reactivity and potential in producing various organic structures (Hajji et al., 2002).
Cyclisation Process Studies
Fitton and Frost (1974) examined the cyclisation of 2-benzamido-1-phenylpropan-1-ol, closely related to 2-(Methylamino)-3-phenylpropan-1-ol, uncovering the formation of unexpected products through this process. Their research provides valuable insights into the cyclisation mechanisms of similar compounds (Fitton & Frost, 1974).
Anti-Corrosion Activity
Al-Baghdadi (2017) researched the anti-corrosion activity of ephedrine (2-(methylamino)-1-phenylpropan-1-ol) on mild steel in an acidic medium. They found that the compound exhibited significant corrosion inhibition, demonstrating its potential application in industrial settings (Al-Baghdadi, 2017).
Mécanisme D'action
Mode of Action
For instance, epinephrine, a similar compound, causes an adrenergic receptive mechanism on effector cells and mimics all actions of the sympathetic nervous system except those on the facial arteries and sweat glands .
Pharmacokinetics
Ketamine has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
Similar compounds like epinephrine and ephedrine are known to cause a range of effects, including increased heart rate, myocardial contractility, and renin release .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
2-(methylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOOJFXCKIPSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-3-phenylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




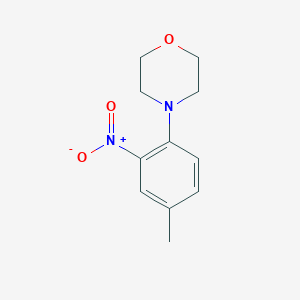

![3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B3301694.png)
![2-[(Pyridin-4-yl)methoxy]benzonitrile](/img/structure/B3301700.png)
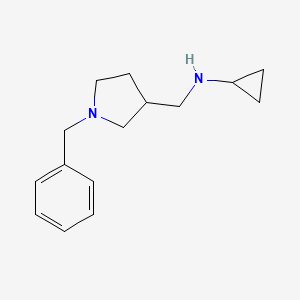
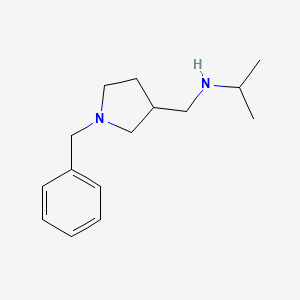
![3-[Cyclohexyl(ethyl)amino]propanenitrile](/img/structure/B3301717.png)
![6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine](/img/structure/B3301720.png)

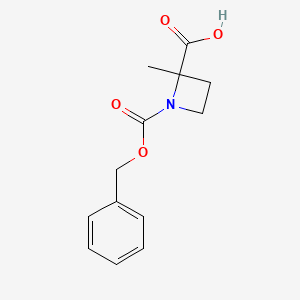
![Dibenz[b,f]oxepin-10-carboxylic acid, 8-chloro-10,11-dihydro-11-[(methylamino)methyl]-, hydrochloride (1:1), (10R,11R)-rel-](/img/structure/B3301728.png)

